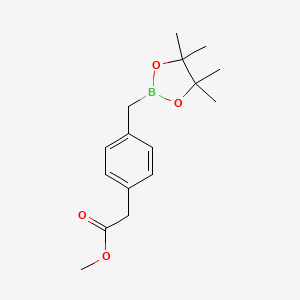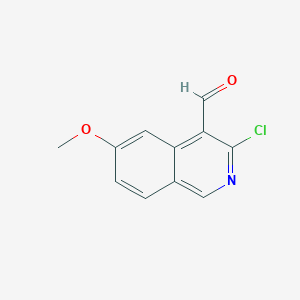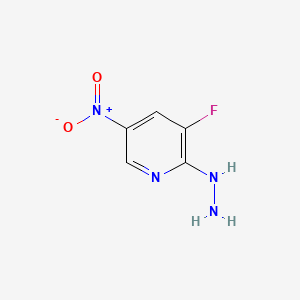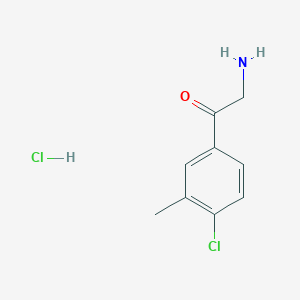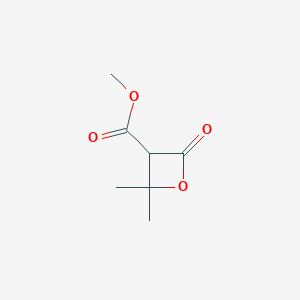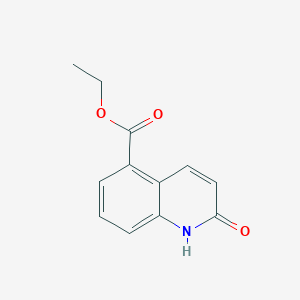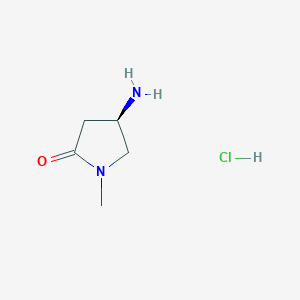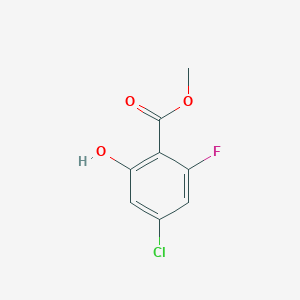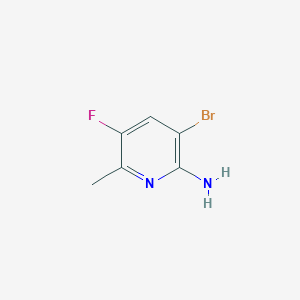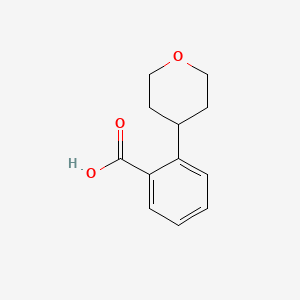![molecular formula C8H5Br2NS B13671994 4,6-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13671994.png)
4,6-Dibromo-2-methylbenzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dibromo-2-methylbenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals . This compound is characterized by the presence of two bromine atoms at positions 4 and 6, and a methyl group at position 2 on the benzo[d]thiazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-methylbenzo[d]thiazole typically involves the bromination of 2-methylbenzo[d]thiazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like chloroform or acetic acid . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4,6-Dibromo-2-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[d]thiazole derivatives, while oxidation and reduction can lead to the formation of different functionalized thiazoles .
科学的研究の応用
4,6-Dibromo-2-methylbenzo[d]thiazole has several scientific research applications:
作用機序
The mechanism of action of 4,6-Dibromo-2-methylbenzo[d]thiazole involves its interaction with specific molecular targets. For instance, it can inhibit the activity of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters . The compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects .
類似化合物との比較
Similar Compounds
2-Methylbenzo[d]thiazole: Lacks the bromine substituents and has different chemical properties.
6-Bromo-2-methylbenzo[d]thiazole: Contains only one bromine atom, leading to different reactivity and applications.
2,6-Dibromo-4-(6-methylbenzo[d]thiazol-2-yl)aniline: A structurally related compound with additional functional groups.
Uniqueness
4,6-Dibromo-2-methylbenzo[d]thiazole is unique due to the presence of two bromine atoms, which significantly influence its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C8H5Br2NS |
|---|---|
分子量 |
307.01 g/mol |
IUPAC名 |
4,6-dibromo-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Br2NS/c1-4-11-8-6(10)2-5(9)3-7(8)12-4/h2-3H,1H3 |
InChIキー |
QENANIFCQZEEPT-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(S1)C=C(C=C2Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



